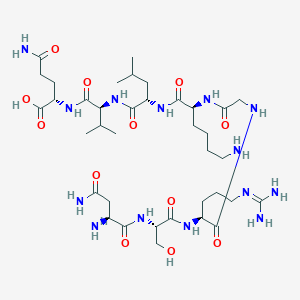![molecular formula C21H20N6OS B12597164 Hydrazinecarboximidamide, 2-[1-[3-[(5-hydroxy-4-methylnaphtho[1,2-d]thiazol-2-yl)amino]phenyl]ethylidene]- CAS No. 608126-75-6](/img/structure/B12597164.png)
Hydrazinecarboximidamide, 2-[1-[3-[(5-hydroxy-4-methylnaphtho[1,2-d]thiazol-2-yl)amino]phenyl]ethylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[e][1,3]benzothiazole core, which is known for its biological activity and potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzo[e][1,3]benzothiazole core, followed by the introduction of the hydroxy and methyl groups, and finally, the attachment of the guanidine moiety. Common reagents used in these reactions include aromatic amines, aldehydes, and guanidine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and pathways.
Medicine: Its potential therapeutic benefits are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine include other benzo[e][1,3]benzothiazole derivatives and guanidine-containing compounds. Examples include:
- 2-[1-[3-[(5-hydroxybenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine
- 2-[1-[3-[(4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine
Uniqueness
The uniqueness of 2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine lies in its specific combination of functional groups and structural features, which confer distinct biological and chemical properties. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
608126-75-6 |
|---|---|
Formule moléculaire |
C21H20N6OS |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine |
InChI |
InChI=1S/C21H20N6OS/c1-11-18(28)16-9-4-3-8-15(16)17-19(11)29-21(25-17)24-14-7-5-6-13(10-14)12(2)26-27-20(22)23/h3-10,28H,1-2H3,(H,24,25)(H4,22,23,27) |
Clé InChI |
ZWIDPMKJQIGISJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C3=C1SC(=N3)NC4=CC=CC(=C4)C(=NN=C(N)N)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid](/img/structure/B12597082.png)

![N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine](/img/structure/B12597094.png)
![Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride](/img/structure/B12597119.png)



![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(2-naphthalenyl)propyl]-](/img/structure/B12597141.png)
![Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]-](/img/structure/B12597148.png)



![3-{[(3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B12597177.png)
![2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12597183.png)
